molecular formula C16H15ClN2O3S B2958357 3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941872-12-4

3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2958357
CAS No.: 941872-12-4
M. Wt: 350.82
InChI Key: PCNHSCHNQSLZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom . This type of structure is often used in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a pyrrolidinone ring would likely have different properties than a compound without this ring .

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

A study by Balandis et al. (2020) investigated pyrrolidinone-based chlorinated benzenesulfonamide derivatives, closely related to 3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. These compounds showed low nanomolar affinity against cancer-related carbonic anhydrase IX. The presence of a chloro group enhanced affinity to all carbonic anhydrases compared with nonchlorinated compounds, suggesting potential for developing selective inhibitors for specific carbonic anhydrase isozymes (Balandis et al., 2020).

Antimicrobial and Anti-HIV Activity

Iqbal et al. (2006) synthesized benzenesulfonamides bearing oxadiazole, which showed significant in vitro antimicrobial and anti-HIV activity. This implies that derivatives of this compound might have similar properties, offering potential applications in combating infectious diseases (Iqbal et al., 2006).

Antimalarial Activity

Silva et al. (2016) explored benzenesulfonamide derivatives connected to pyrazolopyridine moieties against Plasmodium falciparum. They found significant in vitro activity against a chloroquine-resistant clone, suggesting potential applications of similar compounds, like this compound, in antimalarial therapies (Silva et al., 2016).

Development as Progesterone Receptor Antagonists

Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These findings indicate the potential for developing similar compounds for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

Herbicidal Activity

Xie et al. (2014) designed benzenesulfonamide derivatives with potential herbicidal properties. These compounds efficiently controlled various weeds, suggesting that similar compounds, like this compound, could be developed as novel herbicides (Xie et al., 2014).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential uses. For example, if it has potent antimicrobial activity, future research might focus on developing it into a new antimicrobial drug .

Properties

IUPAC Name

3-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-12-4-1-7-15(10-12)23(21,22)18-13-5-2-6-14(11-13)19-9-3-8-16(19)20/h1-2,4-7,10-11,18H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNHSCHNQSLZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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